molecular formula C12H17NO4S B15307602 5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide

5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide

Cat. No.: B15307602
M. Wt: 271.33 g/mol
InChI Key: ACOBIKJOGFSOGG-UHFFFAOYSA-N
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Description

5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide is a chemical compound with the molecular formula C12H17NO4S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups present on the benzene ring.

Scientific Research Applications

5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,13,14,15)

InChI Key

ACOBIKJOGFSOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)N

Origin of Product

United States

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